molecular formula C22H19BrN2O B11534787 2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11534787
M. Wt: 407.3 g/mol
InChI Key: IKCDEZUITSNUEE-QBVSKOQHSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound with a complex structure that includes a bromonaphthalene moiety and an acetohydrazide group

Preparation Methods

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then reacted with hydrazine derivatives under specific conditions to form the acetohydrazide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s hydrazide group plays a crucial role in its activity .

Comparison with Similar Compounds

Similar compounds to 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide include:

    1-(4-bromonaphthalen-1-yl)ethanone: This compound shares the bromonaphthalene moiety but lacks the acetohydrazide group.

    4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate: This compound has a similar bromonaphthalene structure but with different functional groups attached.

The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide lies in its combination of the bromonaphthalene and acetohydrazide groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H19BrN2O

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H19BrN2O/c1-16(13-17-7-3-2-4-8-17)15-24-25-22(26)14-18-11-12-21(23)20-10-6-5-9-19(18)20/h2-13,15H,14H2,1H3,(H,25,26)/b16-13+,24-15+

InChI Key

IKCDEZUITSNUEE-QBVSKOQHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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